HO-PEG15-OH

Description

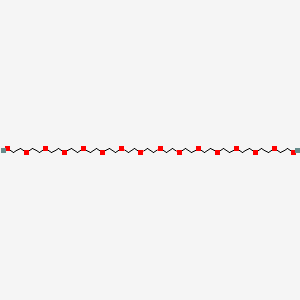

Structure

2D Structure

Propriétés

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H62O16/c31-1-3-33-5-7-35-9-11-37-13-15-39-17-19-41-21-23-43-25-27-45-29-30-46-28-26-44-24-22-42-20-18-40-16-14-38-12-10-36-8-6-34-4-2-32/h31-32H,1-30H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWTQQPNDSWCHOV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H62O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10183015 | |

| Record name | 3,6,9,12,15,18,21,24,27,30,33,36,39,42-Tetradecaoxatetratetracontane-1,44-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10183015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

678.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28821-35-4 | |

| Record name | 3,6,9,12,15,18,21,24,27,30,33,36,39,42-Tetradecaoxatetratetracontane-1,44-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28821-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6,9,12,15,18,21,24,27,30,33,36,39,42-Tetradecaoxatetratetracontane-1,44-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028821354 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,6,9,12,15,18,21,24,27,30,33,36,39,42-Tetradecaoxatetratetracontane-1,44-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10183015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6,9,12,15,18,21,24,27,30,33,36,39,42-tetradecaoxatetratetracontane-1,44-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.766 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to HO-PEG15-OH: Properties and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, experimental protocols, and applications of HO-PEG15-OH, a polyethylene glycol (PEG) derivative with 15 repeating ethylene glycol units. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, bioconjugation, and materials science.

Core Properties of this compound and Related Compounds

This compound, also known as polyethylene glycol with 15 repeating units, is a water-soluble, biocompatible polymer. Its properties can vary slightly depending on whether it is a discrete (monodisperse) compound or a polydisperse mixture with an average of 15 ethylene glycol units. For the purpose of this guide, we will consider data for both discrete PEG15 and the closely related polydisperse PEG 600, which has an average of approximately 13 ethylene oxide units.[1]

The terminal hydroxyl groups (-OH) on both ends of the polymer chain provide reactive sites for further chemical modification, making it a versatile tool in various biomedical applications.[2] The ethylene glycol units contribute to the hydrophilicity and solubility of the molecule in aqueous environments.[2]

Physicochemical Data

The following table summarizes the key quantitative data for discrete this compound and the closely related PEG 600.

| Property | Value (Discrete this compound) | Value (PEG 600 - Polydisperse) | Unit |

| Molecular Formula | C28H58O15 | H(OCH2CH2)nOH; n ≈ 13 | - |

| Molecular Weight | 634.8 | 570 - 630 | g/mol |

| Purity | >97% | - | % |

| Appearance | - | Colorless to slightly yellowish liquid or semi-solid | - |

| Density (at 20°C) | - | 1.13 | g/cm³ |

| Melting Point | - | 17 - 22 | °C |

| Boiling Point | - | >200 | °C |

| pH (100 g/L in H₂O at 20°C) | - | 5 - 7 | - |

| Solubility | - | Readily soluble in water, ethanol, acetone, glycols, and chloroform; insoluble in ether, paraffin, oils, and fats. | - |

| Vapor Pressure (at 20°C) | - | <0.1 | hPa |

| Flash Point | - | 260 | °C |

| Hydroxyl Value | - | 178 - 197 | mg KOH/g |

Data for discrete this compound is sourced from BroadPharm.[2] Data for PEG 600 is compiled from various sources.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable component in various research and drug development applications. Its biocompatibility, non-immunogenicity, and solubility are key advantages.

-

Bioconjugation (PEGylation): The terminal hydroxyl groups can be activated to conjugate with proteins, peptides, and small molecules. This process, known as PEGylation, can improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents by increasing their hydrodynamic size, solubility, and stability, while reducing immunogenicity and renal clearance.

-

Drug Delivery: As a component of drug delivery systems, this compound can be used as a linker to attach drugs to targeting ligands or to form the hydrophilic shell of nanoparticles, liposomes, and micelles. This hydrophilic corona helps to prevent opsonization and clearance by the reticuloendothelial system, leading to prolonged circulation times.

-

Surface Modification: Surfaces of medical devices, implants, and diagnostic tools can be modified with this compound to reduce non-specific protein adsorption and improve biocompatibility.

-

Tissue Engineering: PEG-based hydrogels are widely used as scaffolds in tissue engineering due to their biocompatibility and ability to support cell growth.

Experimental Protocols

Below are representative methodologies for key experiments involving this compound and similar PEGs.

Activation of Terminal Hydroxyl Groups for Bioconjugation

To conjugate this compound to other molecules, the terminal hydroxyl groups must first be activated. A common method is tosylation.

Materials:

-

This compound

-

Tosyl chloride (TsCl)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Stir plate and magnetic stir bar

-

Round bottom flask

-

Ice bath

Procedure:

-

Dissolve this compound in a minimal amount of anhydrous DCM in a round bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Add an excess of anhydrous pyridine to the solution.

-

Slowly add a molar excess of tosyl chloride (typically 1.5-2 equivalents per hydroxyl group) to the stirring solution.

-

Allow the reaction to stir at 0°C for 1 hour and then at room temperature overnight.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, quench the reaction by adding cold water.

-

Extract the product with DCM.

-

Wash the organic layer with dilute HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the tosylated PEG.

Formulation of PEGylated Liposomes for Drug Delivery

This protocol describes the preparation of liposomes with a PEGylated surface for enhanced stability and circulation time.

Materials:

-

Phospholipids (e.g., DSPC, Cholesterol)

-

DSPE-PEG(15) (a lipid-PEG conjugate where PEG15 is attached to a lipid anchor)

-

Drug to be encapsulated

-

Chloroform

-

Hydration buffer (e.g., PBS)

-

Rotary evaporator

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

-

Dissolve the phospholipids, cholesterol, and DSPE-PEG(15) in chloroform in a round bottom flask. The molar ratio of the components should be optimized for the specific application.

-

Remove the chloroform using a rotary evaporator to form a thin lipid film on the wall of the flask.

-

Dry the film under vacuum for at least 2 hours to remove any residual solvent.

-

Hydrate the lipid film with the hydration buffer containing the drug to be encapsulated. This is done by adding the buffer and gently agitating the flask at a temperature above the phase transition temperature of the lipids.

-

The resulting multilamellar vesicles are then subjected to extrusion through polycarbonate membranes of a defined pore size to produce unilamellar liposomes of a uniform size.

-

Remove the unencapsulated drug by a suitable method such as dialysis or size exclusion chromatography.

Visualizations

The following diagrams illustrate key conceptual workflows relevant to the application of this compound.

Caption: Workflow for the activation and conjugation of this compound to a protein.

Caption: Process flow for the formulation of PEGylated liposomes for drug delivery.

References

An In-Depth Technical Guide to HO-PEG15-OH: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of HO-PEG15-OH, a discrete polyethylene glycol (dPEG®) molecule. It details its molecular structure and weight, and explores its applications in bioconjugation, drug delivery, and surface modification, complete with illustrative experimental workflows and characterization methodologies.

Core Properties of this compound

This compound is a linear polymer composed of 15 ethylene glycol units, terminating with hydroxyl (-OH) groups at both ends. Unlike traditional polydisperse PEGs, which are mixtures of molecules with varying chain lengths, this compound is a discrete, monodisperse compound with a precisely defined molecular weight and structure. This uniformity is critical for applications requiring high precision and reproducibility, such as in pharmaceutical development and diagnostics.[1][2][3]

Molecular Structure and Weight

The chemical structure of this compound can be represented as:

HO-(CH₂CH₂O)₁₅-H

This structure consists of a flexible, hydrophilic polyether backbone. The terminal hydroxyl groups are the primary sites for chemical modification and conjugation.

All quantitative data for this compound is summarized in the table below:

| Property | Value | Reference |

| Chemical Formula | C₃₀H₆₂O₁₆ | [4][5] |

| Molecular Weight | ~678.8 g/mol | [4][5] |

| Number of Repeating Ethylene Oxide Units | 15 | [6] |

| CAS Number | 28821-35-4 | [4][5] |

| Appearance | White to off-white solid or waxy substance | [4][5] |

| Solubility | Soluble in water and most organic solvents | [][8] |

Applications in Research and Drug Development

The biocompatibility, hydrophilicity, and defined structure of this compound make it a valuable tool in various biomedical applications.[5][8]

Bioconjugation and Drug Delivery

This compound serves as a flexible linker to connect therapeutic molecules to targeting ligands, such as peptides or antibodies.[4][9] This process, known as PEGylation, can improve the pharmacokinetic and pharmacodynamic properties of the conjugated drug by:

-

Increasing hydrodynamic volume: This can reduce renal clearance and prolong circulation half-life.[10][]

-

Enhancing solubility: The hydrophilic nature of the PEG chain can improve the solubility of hydrophobic drugs.

-

Reducing immunogenicity: The "stealth" properties of PEG can help to shield the conjugated molecule from the immune system.[10]

The use of a discrete PEG linker like this compound ensures the production of a homogeneous conjugate, which is crucial for regulatory approval and consistent therapeutic outcomes.[1]

Surface Modification

The terminal hydroxyl groups of this compound can be used to modify the surfaces of nanoparticles, liposomes, and medical devices.[12][13] This surface functionalization can:

-

Prevent protein adsorption (biofouling): The hydrophilic PEG layer creates a hydration shell that repels proteins and other biomolecules.[13]

-

Improve colloidal stability: For nanoparticles, a PEG coating provides steric hindrance that prevents aggregation.[12][14]

-

Provide reactive sites for further functionalization: One hydroxyl group can be used to attach the PEG to a surface, leaving the other available for the conjugation of targeting molecules or imaging agents.

Experimental Protocols and Methodologies

While specific protocols will vary depending on the application, the following sections outline general methodologies for the use and characterization of this compound.

Activation of Terminal Hydroxyl Groups for Bioconjugation

The hydroxyl groups of this compound are not inherently reactive towards common functional groups on biomolecules like amines or thiols. Therefore, they typically need to be "activated" to a more reactive species.

Protocol: Monotosylation of this compound

This protocol describes the selective activation of one hydroxyl group, which is a key step in creating a heterobifunctional linker.[15]

-

Dissolution: Dissolve this compound in a suitable anhydrous solvent (e.g., dichloromethane or toluene).

-

Addition of Base: Add a non-nucleophilic base, such as pyridine or triethylamine, to the solution.

-

Tosylation: Slowly add a solution of p-toluenesulfonyl chloride (TsCl) in the same solvent to the reaction mixture at 0°C. The molar ratio of PEG-diol to TsCl should be carefully controlled to favor mono-substitution.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Purification: Once the reaction is complete, quench the reaction with water and extract the product into an organic solvent. The monotosylated product can be purified from the starting material and the ditosylated byproduct by column chromatography.

The resulting monotosylated PEG can then be used in subsequent nucleophilic substitution reactions to introduce other functional groups, such as azides or thiols.[4][9]

Activation and functionalization of this compound for bioconjugation.

Surface Modification of Gold Nanoparticles

This protocol outlines a general procedure for coating gold nanoparticles (AuNPs) with a thiol-functionalized PEG derived from this compound.

-

Synthesis of Thiol-PEG: Convert one of the hydroxyl groups of this compound to a thiol (-SH) group, for example, by reacting the monotosylated PEG with sodium hydrosulfide.[15]

-

Nanoparticle Suspension: Prepare a colloidal suspension of gold nanoparticles in water.

-

PEGylation: Add the thiol-PEG derivative to the AuNP suspension and stir gently at room temperature. The thiol group will spontaneously form a dative bond with the gold surface.

-

Purification: Remove excess and unbound PEG by centrifugation and resuspension of the nanoparticle pellet in fresh buffer. Repeat this washing step several times.

-

Characterization: Characterize the PEGylated AuNPs to confirm successful surface modification (see section 3.3).

Workflow for surface modification of gold nanoparticles with PEG.

Characterization Techniques

The purity, molecular weight, and successful functionalization of this compound and its derivatives should be confirmed using appropriate analytical techniques.

| Technique | Purpose | Expected Results for this compound |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | To confirm the chemical structure and the successful modification of the terminal groups.[6][16] | ¹H NMR will show a large peak corresponding to the repeating ethylene glycol protons (-O-CH₂-CH₂-O-) and distinct peaks for the terminal hydroxyl groups. After functionalization, new peaks corresponding to the introduced functional group will appear, and the peaks for the terminal protons will shift. |

| Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) | To determine the molecular weight and polydispersity index (PDI). | For a discrete PEG like this compound, GPC will show a single, sharp peak, indicating a very low PDI (close to 1.0). |

| Mass Spectrometry (e.g., MALDI-TOF) | To precisely determine the molecular weight. | A single major peak corresponding to the exact molecular weight of this compound (plus the mass of the cationizing agent) is expected. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | To identify the presence of specific functional groups. | A broad peak characteristic of the O-H stretch of the hydroxyl groups will be present. After functionalization, new peaks corresponding to the added groups (e.g., azide, carbonyl) will appear. |

Conclusion

This compound, as a discrete and well-defined molecule, offers significant advantages over traditional polydisperse PEGs in applications that demand high purity and reproducibility. Its bifunctional nature allows it to be used as a versatile linker in bioconjugation and a surface modifier for a wide range of materials. The experimental methodologies outlined in this guide provide a foundation for researchers and drug development professionals to effectively utilize this compound in their work, contributing to the advancement of targeted therapeutics, diagnostics, and advanced biomaterials.

References

- 1. researchgate.net [researchgate.net]

- 2. US8637711B2 - Selective and specific preparation of discrete PEG compounds - Google Patents [patents.google.com]

- 3. Single molecular weight discrete PEG compounds: emerging roles in molecular diagnostics, imaging and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficient Synthesis of Diverse Heterobifunctionalized Clickable Oligo(ethylene glycol) Linkers: Potential Applications in Bioconjugation and Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.universci.com [pubs.universci.com]

- 6. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Drug delivery systems based on polyethylene glycol hydrogels for enhanced bone regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Efficient synthesis of diverse heterobifunctionalized clickable oligo(ethylene glycol) linkers: potential applications in bioconjugation and targeted drug delivery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. Questioning the Use of PEGylation for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Preparation of highly stable oligo(ethylene glycol) derivatives-functionalized gold nanoparticles and their application in LSPR-based detection of PSA/ACT complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Short-Chain PEG Mixed-Monolayer Protected Gold Clusters Increase Clearance and Red Blood Cell Counts - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. mdpi.com [mdpi.com]

- 16. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to the Solubility of HO-PEG15-OH

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough analysis of the solubility of Hydroxy-Polyethylene Glycol-1500-Hydroxy (HO-PEG15-OH), a versatile polymer widely utilized in pharmaceutical and research applications. This document offers a compilation of quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of the underlying principles of its solubility behavior.

Core Concept: Understanding the Solubility of this compound

This compound, also known as Polyethylene Glycol 1500 (PEG 1500), is a polymer with an average molecular weight of approximately 1500 g/mol . Its structure, consisting of repeating ethylene oxide units terminated by hydroxyl groups, imparts an amphiphilic character. The ether oxygens and terminal hydroxyl groups can form hydrogen bonds with polar solvents, while the ethylene backbone possesses a nonpolar character. This dual nature dictates its solubility across a spectrum of aqueous and organic solvents. Generally, PEG 1500 is highly soluble in polar solvents and less soluble in nonpolar solvents.

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for this compound in various aqueous and organic solvents. It is important to note that the solubility of polymers can be influenced by factors such as temperature, pH, and the specific purity and polydispersity of the polymer batch.

| Solvent | Chemical Formula | Polarity | Solubility (at approx. 20-25°C) | Notes |

| Aqueous Solvents | ||||

| Water | H₂O | High | 650 g/L[1][2] | Freely soluble.[3] |

| Phosphate Buffered Saline (PBS) | - | High | High | Due to its high water solubility, it is expected to be highly soluble in PBS. |

| Organic Solvents | ||||

| Methanol | CH₃OH | High | Soluble[4][5] | |

| Ethanol | C₂H₅OH | High | Soluble[6] | |

| Isopropanol | C₃H₈O | Medium-High | Soluble[4] | |

| Acetone | C₃H₆O | Medium-High | Soluble[6] | |

| Acetonitrile | C₂H₃N | Medium-High | Soluble[7] | |

| Tetrahydrofuran (THF) | C₄H₈O | Medium | Soluble[5][8] | Considered a very good solvent for PEG.[8] |

| Dimethylformamide (DMF) | C₃H₇NO | High | Soluble | |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | High | Soluble[5][8] | |

| Chloroform | CHCl₃ | Medium | Soluble[5] | |

| Dichloromethane | CH₂Cl₂ | Medium | Soluble[9] | |

| Benzene | C₆H₆ | Low | Soluble[9] | |

| Diethyl Ether | (C₂H₅)₂O | Low | Insoluble[9] | |

| Hexane | C₆H₁₄ | Low | Insoluble[9] | Insoluble in most aliphatic hydrocarbons.[3] |

Experimental Protocols for Solubility Determination

Determining the solubility of a polymer like this compound requires a systematic approach to ensure accurate and reproducible results. The following protocol is a general guideline based on established methods for polymer solubility testing.

Objective:

To determine the saturation solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound (ensure the grade and specifications are well-documented)

-

Selected solvents (analytical grade or higher)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials or test tubes with secure caps

-

Constant temperature bath or incubator

-

Magnetic stirrer and stir bars or a vortex mixer

-

Filtration apparatus (e.g., syringe filters with appropriate membrane, 0.22 µm or 0.45 µm)

-

Analytical instrumentation for quantification (e.g., Gravimetric analysis, HPLC, UV-Vis spectrophotometer, or NMR)

Procedure:

-

Preparation of Supersaturated Solutions:

-

Accurately weigh an excess amount of this compound into a series of vials. The amount deemed "excess" will depend on a preliminary estimation of solubility.

-

Add a precise volume of the chosen solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature bath set to the desired temperature.

-

Agitate the mixtures vigorously for a predetermined period to ensure equilibrium is reached. This can take several hours to days for polymers. It is recommended to run a preliminary time-course experiment to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the constant temperature to allow the undissolved polymer to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to avoid precipitation due to temperature changes.

-

Filter the supernatant using a syringe filter that is compatible with the solvent and has been pre-warmed to the experimental temperature. This step is crucial to remove any suspended microparticles.

-

-

Quantification:

-

Gravimetric Analysis:

-

Accurately weigh an empty, dry container.

-

Transfer a known volume of the filtered supernatant to the container.

-

Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the polymer's degradation point).

-

Once the solvent is completely removed, weigh the container with the dried polymer residue.

-

Calculate the solubility based on the mass of the residue and the volume of the supernatant used.

-

-

Chromatographic or Spectroscopic Analysis:

-

Prepare a series of standard solutions of this compound in the same solvent with known concentrations.

-

Generate a calibration curve using the appropriate analytical technique (e.g., HPLC with a suitable detector, or a colorimetric assay with a UV-Vis spectrophotometer if the polymer can be derivatized to produce a chromophore).

-

Dilute the filtered supernatant to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample and determine its concentration from the calibration curve.

-

Calculate the original solubility, accounting for the dilution factor.

-

-

Visualization of Solubility Principles

The solubility of this compound can be conceptualized based on the principle of "like dissolves like," which is governed by the polarity of the polymer and the solvent. The following diagram illustrates the relationship between solvent polarity and the solubility of the amphiphilic this compound.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. atamankimya.com [atamankimya.com]

- 3. fao.org [fao.org]

- 4. POLYETHYLENE GLYCOL 1500 - Ataman Kimya [atamanchemicals.com]

- 5. Comparative Investigation of Cellular Effects of Polyethylene Glycol (PEG) Derivatives | MDPI [mdpi.com]

- 6. PEG 1500, Poly Ethylene Glycol 1500, Polyethylene Glycol 1500 pharmaceutical Grade, industrial grade [fengchengroup.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. kimyagaran.com [kimyagaran.com]

In-Depth Technical Guide: HO-PEG15-OH for Advanced Drug Development

This technical guide provides a comprehensive overview of HO-PEG15-OH, a discrete polyethylene glycol (PEG) linker, for researchers, scientists, and drug development professionals. It covers its chemical properties, detailed experimental protocols for its application, and its role in modifying the delivery of therapeutic agents.

Core Chemical Information

This compound is a high-purity, monodisperse polyethylene glycol with 15 ethylene glycol units, terminating in hydroxyl groups at both ends. Its defined length and bifunctionality make it a valuable tool in bioconjugation and the development of targeted drug delivery systems.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| CAS Number | 28821-35-4 | |

| Molecular Formula | C30H62O16 | |

| Molecular Weight | 678.8 g/mol | |

| Appearance | White to off-white solid | |

| Solubility | Soluble in water and most organic solvents | |

| Purity | Typically >95% | |

| Storage | -20°C for long-term storage |

Role in Drug Delivery and Bioconjugation

Polyethylene glycol (PEG) conjugation, or PEGylation, is a widely adopted strategy in pharmaceutical development to enhance the therapeutic efficacy of molecules. The attachment of PEG chains can improve a drug's pharmacokinetic and pharmacodynamic properties by:

-

Increasing Hydrodynamic Size: This reduces renal clearance, thereby prolonging the circulation half-life of the conjugated molecule.

-

Enhancing Solubility: The hydrophilic nature of the PEG chain can improve the solubility of hydrophobic drugs.

-

Reducing Immunogenicity: The PEG chain can mask epitopes on the surface of therapeutic proteins, reducing their recognition by the immune system.

-

Improving Stability: PEGylation can protect the conjugated molecule from enzymatic degradation.

This compound, as a bifunctional linker, can be used to conjugate two molecules or to create more complex drug delivery systems. Its discrete chain length offers a balance between providing the benefits of PEGylation and minimizing potential issues associated with very long PEG chains, such as reduced cellular uptake.

While this compound itself is not known to directly activate or inhibit cellular signaling pathways, its application in drug delivery systems can indirectly influence these pathways by enhancing the delivery and bioavailability of a conjugated bioactive molecule to its target. The cellular uptake of smaller PEG molecules like this compound is generally understood to occur via passive diffusion.

Experimental Protocols

The following protocols are adapted for this compound based on established methods for similar bifunctional PEG linkers. Optimization of reaction conditions may be necessary for specific applications.

Activation of this compound with Tresyl Chloride

The terminal hydroxyl groups of this compound have low reactivity and require activation for efficient conjugation to biomolecules. Tresyl chloride (2,2,2-trifluoroethanesulfonyl chloride) is an effective activating agent that converts the hydroxyl groups into tresylates, which are highly reactive towards primary amines.

Materials:

-

This compound

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Pyridine

-

Tresyl Chloride

-

Dry, inert atmosphere (e.g., argon or nitrogen)

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

Dissolve this compound in anhydrous DCM under an inert atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Add anhydrous pyridine to the solution with continuous stirring.

-

Slowly add a 2.5 molar excess of tresyl chloride (relative to the hydroxyl groups) to the reaction mixture.

-

Allow the reaction to stir at 0°C for 30 minutes, then let it warm to room temperature and stir for an additional 1.5 hours.

-

Monitor the reaction progress using a suitable analytical technique (e.g., TLC or HPLC).

-

Upon completion, the activated product, tresyl-PEG15-tresyl, can be purified by precipitation in cold diethyl ether and filtration.

-

Dry the final product under vacuum.

Conjugation of Activated this compound to a Protein

This protocol describes the conjugation of the activated tresyl-PEG15-tresyl to primary amine groups (e.g., lysine residues or the N-terminus) on a target protein.

Materials:

-

Tresyl-activated this compound

-

Target protein

-

Reaction Buffer (e.g., phosphate-buffered saline, PBS, pH 7.4-8.0)

-

Quenching Solution (e.g., 1 M Tris or Glycine, pH 8.0)

-

Purification system (e.g., size-exclusion chromatography or dialysis)

Procedure:

-

Dissolve the target protein in the reaction buffer to a concentration of 1-10 mg/mL.

-

Dissolve the tresyl-activated this compound in the reaction buffer.

-

Add the activated PEG to the protein solution at a desired molar ratio (e.g., 10:1 to 50:1 PEG:protein). The optimal ratio should be determined empirically.

-

Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight with gentle agitation.

-

Monitor the conjugation progress by SDS-PAGE, observing the shift in the molecular weight of the protein.

-

Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM to react with any remaining activated PEG.

-

Purify the PEG-protein conjugate using size-exclusion chromatography or dialysis to remove unreacted PEG and quenching reagents.

-

Characterize the final conjugate using appropriate analytical techniques (e.g., SDS-PAGE, mass spectrometry) to determine the degree of PEGylation.

Signaling Pathway Considerations

The primary role of this compound in influencing signaling pathways is through the enhanced delivery of a conjugated therapeutic agent. For instance, a PEGylated growth factor inhibitor delivered to a tumor site will more effectively suppress its target signaling pathway due to increased local concentration and prolonged therapeutic action. The diagram below illustrates this general concept.

Navigating the Purity Landscape of HO-PEG15-OH: A Technical Guide for Researchers and Drug Developers

Introduction: As a discrete and monodisperse polyethylene glycol (PEG), HO-PEG15-OH (CAS: 28821-35-4) offers precise control over linker length in bioconjugation, drug delivery systems, and other advanced pharmaceutical applications.[1] Unlike its polydisperse counterparts, the defined molecular weight of 678.8 g/mol and specific chain length of 15 ethylene glycol units necessitate a stringent purity profile to ensure reproducibility, safety, and efficacy in its end-use applications. This technical guide provides an in-depth overview of the critical purity requirements for this compound, including potential impurities, analytical methodologies for their detection, and recommended acceptance criteria for its use in research and drug development.

Core Purity Specifications

The purity of this compound is a critical quality attribute that directly impacts its performance and safety profile in pharmaceutical formulations. While a dedicated monograph for this compound is not yet established in major pharmacopeias, general guidance for polyethylene glycols and data from reputable suppliers of monodisperse PEGs provide a strong framework for defining its purity requirements. High-purity grades of monodisperse PEGs typically exhibit a purity of greater than 98%, with the highest single impurity being less than 1%.[2][3]

A comprehensive purity assessment of this compound should encompass the quantification of the main compound, as well as the identification and quantification of process-related and degradation-induced impurities.

| Parameter | Specification | Typical Analytical Method |

| Assay (this compound) | ≥ 95%[4][5] (Typically > 98% for high-purity grades[2][3]) | High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD); Nuclear Magnetic Resonance (NMR) Spectroscopy |

| Highest Single Impurity | ≤ 1.0%[2][3] | HPLC-ELSD/CAD |

| Water Content | ≤ 0.5% | Karl Fischer Titration |

| Ethylene Glycol (EG) & Diethylene Glycol (DEG) | Report to Follow (Anticipated USP requirement)[6][7] | Gas Chromatography-Flame Ionization Detection (GC-FID) |

| Formaldehyde | Report to Follow (Based on related PEG monographs)[8] | HPLC with UV detection after derivatization |

| Heavy Metals | ≤ 5 ppm[9] | Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or colorimetric methods |

| Residue on Ignition | ≤ 0.1%[9] | Gravimetric analysis |

Table 1: Summary of Key Purity Specifications for this compound

Understanding Potential Impurities

The manufacturing process and storage conditions of this compound can introduce various impurities that may compromise its quality and performance. A thorough understanding of these potential impurities is essential for developing robust analytical methods for their control.

Process-Related Impurities

-

Ethylene Glycol (EG) and Diethylene Glycol (DEG): These are common starting materials and byproducts in the synthesis of polyethylene glycols.[10] Due to their toxicity, regulatory bodies like the U.S. FDA are increasingly emphasizing the need for their control in pharmaceutical excipients.[7] The United States Pharmacopeia (USP) is in the process of revising its monograph for polyethylene glycols to include mandatory testing for EG and DEG.[6][7]

-

Higher and Lower PEG Homologues: Although this compound is a monodisperse compound, trace amounts of other PEG oligomers (e.g., HO-PEG14-OH, HO-PEG16-OH) may be present due to the nature of the synthetic process.

Degradation Products

-

Formaldehyde and Acetaldehyde: Oxidation of the polyethylene glycol chain can lead to the formation of aldehydes.[8][11] The USP monograph for PEG 3350, for instance, sets a limit for formaldehyde.[8]

-

Peroxides: PEGs are susceptible to auto-oxidation, which can generate peroxides.[11] These reactive species can degrade the PEG molecule and potentially react with the active pharmaceutical ingredient (API) in a formulation.

-

Formic Acid and Acetic Acid: Further oxidation of aldehydes can result in the formation of acidic impurities.

Experimental Protocols for Purity Assessment

Robust and validated analytical methods are crucial for ensuring the quality of this compound. The following section outlines the methodologies for key purity tests.

Assay and Impurity Profiling by High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantification of this compound and the detection of non-volatile impurities, including higher and lower molecular weight PEG homologues.

Methodology:

-

Instrumentation: HPLC system equipped with an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).

-

Column: Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm).

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile

-

Gradient: A suitable gradient from high aqueous to high organic content to elute the PEG and any related impurities.

-

Flow Rate: 1.0 mL/min

-

Detector Settings (ELSD): Nebulizer Temperature: 40°C, Evaporator Temperature: 60°C, Gas Flow: 1.5 SLM.

-

Sample Preparation: Dissolve a accurately weighed amount of this compound in the mobile phase to a final concentration of approximately 1 mg/mL.

Determination of Ethylene Glycol and Diethylene Glycol by Gas Chromatography (GC)

This method is based on the USP proposed general chapter <469> for ethoxylated substances and is critical for ensuring the safety of the excipient.[7]

Methodology:

-

Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

-

Column: A suitable capillary column for the separation of glycols (e.g., a G13 stationary phase).

-

Injector Temperature: 220°C

-

Detector Temperature: 250°C

-

Oven Temperature Program: Isothermal at 120°C for 5 minutes, then ramp to 220°C at 10°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium

-

Sample Preparation: A direct injection of a diluted solution of this compound in a suitable solvent. Headspace GC can also be employed for the analysis of volatile impurities like ethylene oxide.

Quantification of Water Content by Karl Fischer Titration

This is the standard method for determining the water content in pharmaceutical excipients.

Methodology:

-

Instrumentation: Volumetric or coulometric Karl Fischer titrator.

-

Reagent: Karl Fischer reagent suitable for aldehydes and ketones if their presence is suspected.

-

Sample Preparation: Dissolve a known weight of this compound in a suitable anhydrous solvent and titrate with the Karl Fischer reagent.

Visualizing Workflows and Relationships

To aid in the understanding of the quality control process for this compound, the following diagrams illustrate key workflows and logical relationships.

References

- 1. msesupplies.com [msesupplies.com]

- 2. Monodisperse PEGs - JenKem Technology USA [jenkemusa.com]

- 3. High purity Discrete PEG products [jenkemusa.com]

- 4. calpaclab.com [calpaclab.com]

- 5. calpaclab.com [calpaclab.com]

- 6. pharmaexcipients.com [pharmaexcipients.com]

- 7. Polyethylene Glycol | USP-NF [uspnf.com]

- 8. uspnf.com [uspnf.com]

- 9. pharmacopeia.cn [pharmacopeia.cn]

- 10. nbinno.com [nbinno.com]

- 11. The "New Polyethylene Glycol Dilemma": Polyethylene Glycol Impurities and Their Paradox Role in mAb Crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Handling of HO-PEG15-OH: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the storage and handling conditions for HO-PEG15-OH, an oligoethylene glycol compound of increasing interest in drug development and various scientific applications. This document is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and safety workflows to ensure the integrity of the compound and the safety of laboratory personnel.

Core Properties and Storage Conditions

This compound, a polyethylene glycol with 15 repeating ethylene oxide units, is a liquid at room temperature. Its physicochemical properties are similar to other short-chain polyethylene glycols. Proper storage is crucial to maintain its stability and prevent degradation.

Physicochemical Data

| Property | Pentaethylene Glycol (n=5) | Hexaethylene Glycol (n=6) | This compound (n≈15) (Estimated) |

| Molecular Formula | C10H22O6 | C12H26O7 | C30H62O16 |

| Molecular Weight | 238.28 g/mol [1][2] | 282.34 g/mol | ~682 g/mol |

| Appearance | Clear, colorless to yellow liquid[1] | Colorless liquid[3][4] | Viscous, clear, colorless liquid |

| Melting Point | -8.6°C[1] | 5 - 7°C[3][4] | Liquid at room temperature |

| Boiling Point | 184°C @ 2 mmHg[1][2] | 216 - 217°C @ 4 mmHg[3][4] | Significantly higher; low volatility under standard conditions |

| Density | 1.126 g/mL at 25°C[1][2] | ~1.127 g/mL at 20°C | ~1.13 g/mL at 25°C |

| Flash Point | >113°C (>230°F)[1][3] | >110°C (>230°F)[3][4] | >113°C |

| Water Solubility | Miscible[1][5] | Soluble | Miscible |

| Stability | Stable under normal conditions.[1][5] Combustible.[1] | Stable under normal conditions | Stable; susceptible to oxidation at high temperatures. |

| Incompatibilities | Strong oxidizing agents, acid chlorides, acid anhydrides.[1][5] | Strong oxidizing agents | Strong oxidizing agents |

Recommended Storage

To ensure the long-term stability of this compound, the following storage conditions are recommended:

| Parameter | Recommendation |

| Temperature | Store in a cool, dry place.[3][6] For long-term storage, refrigeration (2-8°C) is advisable. Avoid repeated freeze-thaw cycles. |

| Light | Store in a dark place or in an amber vial to protect from light, as PEGs can be light-sensitive. |

| Atmosphere | For long-term storage, particularly for high-purity grades used in sensitive applications, storing under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation. |

| Container | Keep containers tightly closed in a dry and well-ventilated place.[3][4][6] Use containers made of high-density polyethylene (HDPE) or glass. |

| General Practices | Do not store with incompatible materials such as strong oxidizing agents.[1][5][7] Store away from sources of ignition.[6] |

Experimental Protocols

Adherence to standardized laboratory procedures is essential when working with this compound to ensure both experimental accuracy and personnel safety.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling. However, as a minimum, the following PPE is recommended:

-

Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[6]

-

Hand Protection: Wear impervious gloves (e.g., nitrile rubber). Gloves must be inspected prior to use.[6][8]

-

Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin exposure.[4]

Preparation of Aqueous Solutions

This compound is miscible with water. The following protocol outlines the preparation of a sterile aqueous solution.

-

Materials:

-

This compound

-

Sterile, deionized, or distilled water

-

Sterile graduated cylinder or volumetric flask

-

Sterile magnetic stir bar and stir plate

-

Sterile storage container

-

-

Procedure:

-

In a laminar flow hood or other controlled environment, measure the desired volume of sterile water.

-

While gently stirring the water, slowly add the required mass or volume of this compound. As PEG is viscous, allow time for complete transfer from the weighing vessel.

-

Continue stirring until the solution is homogeneous. PEG can be dissolved in warm water (up to 80-90°C) to expedite dissolution, though this is often unnecessary for liquid PEGs.

-

If sterility is critical, the final solution can be sterile filtered through a 0.22 µm or 0.45 µm filter.

-

Store the prepared solution in a sterile, tightly sealed container under the recommended storage conditions. Aqueous PEG solutions are generally stable at room temperature.

-

Handling Spills

In the event of a spill, follow these procedures:

-

Ensure Proper Ventilation: Work in a well-ventilated area.

-

Contain the Spill: Use a non-combustible absorbent material such as sand, earth, or vermiculite to contain the spill.

-

Collect the Material: Carefully sweep or scoop up the absorbed material and place it into a suitable, labeled container for disposal.[6]

-

Clean the Area: Clean the spill area thoroughly with soap and water.

-

Waste Disposal: Dispose of the waste material in accordance with local, state, and federal regulations.

Workflow and Relationship Diagrams

The following diagrams, generated using Graphviz, illustrate key workflows for the safe and effective handling of this compound.

Caption: Workflow for receiving and storing this compound.

Caption: General laboratory workflow for handling this compound.

Caption: Step-by-step procedure for managing a spill of this compound.

References

- 1. lookchem.com [lookchem.com]

- 2. Pentaethylene glycol 98 4792-15-8 [sigmaaldrich.com]

- 3. fishersci.com [fishersci.com]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. Pentaethylene glycol | 4792-15-8 [chemicalbook.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. PENTAETHYLENE GLYCOL - Ataman Kimya [atamanchemicals.com]

- 8. lookchem.com [lookchem.com]

Navigating the Safety and Toxicity Landscape of Polyethylene Glycols: A Guide for Researchers in the Absence of Specific Data for HO-PEG15-OH

For researchers, scientists, and drug development professionals, understanding the safety and toxicity profile of any new chemical entity is paramount. This technical guide addresses the safety and toxicity of HO-PEG15-OH (15-hydroxy-1,4,7,10,13-pentaoxacycloheptadecane-14,16-dione). However, a comprehensive search of publicly available scientific literature and safety databases reveals a significant data gap, with no specific studies on the safety and toxicity of this particular molecule. Therefore, this document provides a comprehensive overview of the safety and toxicity of structurally related polyethylene glycols (PEGs) to serve as a foundational resource for risk assessment and to guide future research.

Polyethylene glycols are a family of polymers of ethylene oxide that are widely used in pharmaceutical, cosmetic, and food industries due to their low toxicity and high biocompatibility.[1][2] The safety of PEGs is generally inversely related to their molecular weight, with higher molecular weight PEGs being poorly absorbed and exhibiting very low toxicity.[3] Conversely, low-molecular-weight glycols, particularly ethylene glycol (EG) and diethylene glycol (DEG), are known for their toxicity and are often present as impurities in PEG formulations.[4][5][6]

General Safety and Toxicity of Polyethylene Glycols

PEGs are generally considered to be non-toxic and have been approved by regulatory bodies like the U.S. Food and Drug Administration (FDA) for various applications.[2] Their low oral toxicity is attributed to their poor absorption from the gastrointestinal tract. Dermal toxicity is also low, as they are not readily absorbed through intact skin.[7] However, caution is advised when using PEG-containing formulations on damaged skin, as this can lead to increased absorption and potential systemic effects.[8]

The primary toxicological concern associated with PEGs is the potential for contamination with ethylene glycol (EG) and diethylene glycol (DEG).[4][6][9] These low-molecular-weight glycols are nephrotoxic and can cause severe, life-threatening conditions if ingested.[5][6] Regulatory agencies have established strict limits for EG and DEG in pharmaceutical-grade PEGs.

Quantitative Toxicity Data for Polyethylene Glycols

The following table summarizes publicly available quantitative toxicity data for various polyethylene glycols. It is crucial to reiterate that this data is not specific to this compound but provides a general toxicological context for the PEG family of compounds.

| Compound | Species | Route of Administration | LD50 | Reference |

| Polyethylene Glycol (general) | Rat | Oral | > 50,000 mg/kg | Smyth et al. (1950) |

| Polyethylene Glycol 200 | Rat | Oral | 30,200 mg/kg | Smyth et al. (1950) |

| Polyethylene Glycol 400 | Rat | Oral | 28,900 mg/kg | Smyth et al. (1950) |

| Polyethylene Glycol 1500 | Rat | Oral | > 50,000 mg/kg | Smyth et al. (1950) |

| Polyethylene Glycol 4000 | Rat | Oral | > 50,000 mg/kg | Smyth et al. (1950) |

| Ethylene Glycol | Human | Oral | LDLo = 786 mg/kg | NIOSH RTECS |

LD50: Lethal Dose, 50%; LDLo: Lowest Published Lethal Dose; NIOSH: National Institute for Occupational Safety and Health; RTECS: Registry of Toxic Effects of Chemical Substances.

Representative Experimental Protocols for Safety and Toxicity Assessment of a Novel PEG Derivative

In the absence of specific experimental data for this compound, this section outlines a generalized workflow for the safety and toxicity assessment of a new PEG-ylated compound, based on standard toxicological testing paradigms.

In Vitro Cytotoxicity Assay

-

Cell Lines: A panel of relevant human cell lines (e.g., HepG2 for hepatotoxicity, HEK293 for nephrotoxicity, and a cell line relevant to the intended application).

-

Methodology: Cells are cultured in 96-well plates and exposed to a range of concentrations of the test article for 24, 48, and 72 hours. Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or PrestoBlue™ assay. The IC50 (concentration inducing 50% inhibition of cell growth) is then calculated.

Genotoxicity Assays

-

Ames Test (Bacterial Reverse Mutation Assay): To assess the potential of the compound to induce gene mutations. Various strains of Salmonella typhimurium and Escherichia coli are exposed to the test article with and without metabolic activation (S9 mix).

-

In Vitro Micronucleus Test: To evaluate the potential for chromosomal damage. Mammalian cells (e.g., CHO, V79, or human peripheral blood lymphocytes) are treated with the test article, and the formation of micronuclei is quantified.

Acute Oral Toxicity Study (In Vivo)

-

Animal Model: Typically conducted in rodents (e.g., Sprague-Dawley rats).

-

Methodology: A single, high dose of the test article is administered orally to a group of animals. The animals are then observed for a period of 14 days for any signs of toxicity, including changes in behavior, body weight, and mortality. A necropsy is performed at the end of the study to examine for any gross pathological changes. The LD50 is determined from the dose-response data.

Visualizing Key Processes

To further aid in the understanding of the safety assessment process and potential toxicity mechanisms, the following diagrams are provided.

Conclusion and Future Directions

While a specific safety and toxicity profile for this compound is not currently available, the extensive data on other polyethylene glycols suggest a low likelihood of significant toxicity, provided the material is of high purity and free from contaminants like ethylene glycol and diethylene glycol. For any new application, particularly in drug development, it is imperative to conduct a thorough safety assessment following established regulatory guidelines. The generalized experimental protocols and workflows presented in this guide offer a starting point for such an evaluation. Future research should focus on generating specific in vitro and in vivo toxicity data for this compound to establish a definitive safety profile and support its potential applications.

References

- 1. scienceopen.com [scienceopen.com]

- 2. researchgate.net [researchgate.net]

- 3. Refined exposure assessment of polyethylene glycol (E 1521) from its use as a food additive - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FDA Implements Guidance on Testing of High-Risk Drug Components for Diethylene Glycol (DEG) and Ethylene Glycol (EG) | Covington & Burling LLP [cov.com]

- 5. Ethylene glycol - Wikipedia [en.wikipedia.org]

- 6. Ethylene Glycol and Diethylene Glycol Contamination Risks and FDA's New Guidance on Testing in High-Risk Drug Components | Intrinsik | Scientific & Regulatory Consulting [intrinsik.com]

- 7. 2024.sci-hub.se [2024.sci-hub.se]

- 8. cir-reports.cir-safety.org [cir-reports.cir-safety.org]

- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

Methodological & Application

Application Notes and Protocols for HO-PEG15-OH Bioconjugation to Proteins

Audience: Researchers, scientists, and drug development professionals.

Introduction

Polyethylene glycol (PEG) conjugation, or PEGylation, is a widely established bioconjugation technique used to enhance the therapeutic properties of proteins.[1][2][3] The covalent attachment of PEG chains can increase a protein's in vivo half-life, improve its stability, enhance solubility, and reduce its immunogenicity.[1][3][4] This document provides a detailed protocol for the bioconjugation of HO-PEG15-OH, a linear PEG with 15 ethylene glycol units and terminal hydroxyl groups, to a target protein.

The direct conjugation of the terminal hydroxyl groups of PEG to proteins is chemically inefficient.[3] Therefore, a two-stage process is employed. First, the terminal hydroxyl groups of this compound are activated to a more reactive species. A common and effective strategy is the conversion of the hydroxyl groups to N-hydroxysuccinimide (NHS) esters, which readily react with primary amine groups on the protein, such as those on lysine residues and the N-terminus, to form stable amide bonds.[1][3] This protocol details this two-step activation and subsequent conjugation process.

Overall Workflow

The bioconjugation process using this compound is divided into two primary stages: the activation of the this compound molecule and the subsequent conjugation of the activated PEG to the target protein. The general workflow is illustrated below.

Caption: Overall workflow for the bioconjugation of this compound to a protein.

Experimental Protocols

Stage 1: Activation of this compound

This stage involves a two-step chemical synthesis to convert the terminal hydroxyl groups of this compound into reactive NHS esters.

Part A: Synthesis of HOOC-PEG15-COOH (Carboxylation)

Materials:

-

This compound

-

Succinic anhydride

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Diethyl ether (cold)

-

Hydrochloric acid (HCl), 1 M

-

Sodium sulfate (Na2SO4, anhydrous)

Protocol:

-

Dissolve this compound and a 5-fold molar excess of succinic anhydride in anhydrous pyridine.

-

Stir the reaction mixture at room temperature overnight under an inert atmosphere (e.g., argon or nitrogen).

-

Remove the pyridine under reduced pressure.

-

Dissolve the residue in anhydrous DCM and wash three times with 1 M HCl to remove any remaining pyridine.

-

Wash the organic layer with brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Precipitate the product by adding the concentrated solution to cold diethyl ether.

-

Collect the precipitate by filtration and dry under vacuum.

-

Confirm the structure of HOOC-PEG15-COOH by ¹H NMR and FTIR spectroscopy.

Part B: Synthesis of NHS-OOC-PEG15-COO-NHS (NHS Ester Activation)

Materials:

-

HOOC-PEG15-COOH

-

N-Hydroxysuccinimide (NHS)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

Dichloromethane (DCM, anhydrous) or Dimethylformamide (DMF, anhydrous)

-

Diethyl ether (cold)

Protocol:

-

Dissolve HOOC-PEG15-COOH in anhydrous DCM or DMF.

-

Add a 2.5-fold molar excess of NHS and a 2.5-fold molar excess of DCC (or EDC) to the solution.

-

Stir the reaction mixture at room temperature overnight under an inert atmosphere.

-

If using DCC, a white precipitate of dicyclohexylurea (DCU) will form. Remove the DCU by filtration. If using EDC, the byproduct is water-soluble and can be removed during subsequent washing steps.

-

Concentrate the filtrate under reduced pressure.

-

Precipitate the product by adding the concentrated solution to cold diethyl ether.

-

Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.

-

Store the resulting NHS-activated PEG (NHS-OOC-PEG15-COO-NHS) under desiccated conditions at -20°C until use.

Stage 2: Conjugation of Activated PEG to Protein

This stage involves the reaction of the activated NHS-OOC-PEG15-COO-NHS with the primary amines of the target protein.

Materials:

-

Target protein

-

NHS-OOC-PEG15-COO-NHS

-

Reaction Buffer: Phosphate-buffered saline (PBS) or borate buffer, pH 7.0-8.5

-

Quenching Buffer: 1 M Tris-HCl or Glycine, pH 8.0

Protocol:

-

Dissolve the target protein in the reaction buffer to a final concentration of 1-10 mg/mL.

-

Dissolve the NHS-OOC-PEG15-COO-NHS in a small amount of anhydrous DMF or DMSO and immediately add it to the protein solution. The molar ratio of PEG to protein should be optimized, but a starting point of 10:1 to 50:1 is recommended.

-

Incubate the reaction mixture at room temperature for 1-2 hours or at 4°C overnight with gentle stirring.

-

Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM.

-

Incubate for an additional 30 minutes to ensure all unreacted PEG-NHS is hydrolyzed.

Purification of the PEG-Protein Conjugate

Purification is necessary to remove unreacted PEG, hydrolyzed PEG, and any protein aggregates.

Methods:

-

Dialysis: Dialyze the reaction mixture against a suitable buffer (e.g., PBS) using a dialysis membrane with an appropriate molecular weight cutoff (MWCO) to remove small molecule impurities and unreacted PEG.

-

Size-Exclusion Chromatography (SEC): SEC is highly effective for separating the larger PEG-protein conjugate from the smaller unreacted protein and PEG molecules.[5][]

Protocol for SEC:

-

Equilibrate an appropriate SEC column with a suitable buffer (e.g., PBS).

-

Load the quenched reaction mixture onto the column.

-

Elute the sample with the same buffer and collect fractions.

-

Monitor the elution profile by UV absorbance at 280 nm. The PEGylated protein will typically elute earlier than the unmodified protein due to its larger hydrodynamic radius.

-

Pool the fractions containing the purified PEG-protein conjugate.

Characterization of the PEG-Protein Conjugate

Characterization is crucial to confirm successful conjugation and to determine the extent of PEGylation.

Methods:

-

SDS-PAGE: Sodium dodecyl sulfate-polyacrylamide gel electrophoresis can be used to visualize the increase in molecular weight of the protein after PEGylation. The PEGylated protein will migrate slower than the unmodified protein.

-

HPLC: High-performance liquid chromatography, particularly reverse-phase (RP-HPLC) or ion-exchange chromatography (IEX-HPLC), can be used to assess the purity of the conjugate and separate different PEGylated species (e.g., mono-, di-, poly-PEGylated).[2][]

-

Mass Spectrometry (MS): Techniques like MALDI-TOF or ESI-MS can be used to determine the exact molecular weight of the conjugate and confirm the number of attached PEG chains.[2]

Quantitative Data and Reaction Parameters

The optimal conditions for PEGylation can vary depending on the specific protein. The following table provides a summary of key parameters and typical ranges to consider for optimization.

| Parameter | Recommended Range | Notes |

| Protein Concentration | 1 - 10 mg/mL | Higher concentrations may increase the rate of reaction but can also lead to aggregation.[3] |

| Molar Ratio (PEG:Protein) | 10:1 to 50:1 | The optimal ratio should be determined empirically to achieve the desired degree of PEGylation.[3] |

| Reaction pH | 7.0 - 8.5 | A slightly alkaline pH facilitates the reaction with primary amines. |

| Reaction Temperature | 4°C or Room Temperature | Lower temperatures can help maintain protein stability during the reaction.[3] |

| Reaction Time | 1 - 24 hours | The reaction time should be optimized to maximize conjugation efficiency while minimizing protein degradation. |

| Quenching Reagent | Tris or Glycine | A final concentration of 50-100 mM is typically sufficient to quench the reaction.[3] |

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low PEGylation Efficiency | Inactive PEG-NHS ester | Prepare fresh activated PEG-NHS or ensure it was stored properly (desiccated at -20°C).[3] |

| Low reactivity of protein amines | Increase the pH of the reaction buffer to 8.0-8.5. | |

| Presence of amine-containing buffers | Use amine-free buffers such as PBS or borate buffer for the conjugation reaction.[3] | |

| Protein Precipitation | High protein concentration | Reduce the protein concentration. |

| Unfavorable buffer conditions | Optimize the buffer composition, pH, and ionic strength. | |

| Multiple PEGylated Species | High molar ratio of PEG:Protein | Reduce the molar ratio of PEG to protein. |

| Non-specific reactivity | Consider site-specific PEGylation strategies if a homogeneous product is required.[1] |

Signaling Pathway and Mechanism of Action

The primary mechanism by which PEGylation enhances the therapeutic efficacy of proteins is through altering their pharmacokinetic and pharmacodynamic properties. The attached PEG chains increase the hydrodynamic volume of the protein, which provides several benefits.

Caption: Mechanism of action for the enhanced therapeutic properties of PEGylated proteins.

By increasing the hydrodynamic size, PEGylated proteins are less susceptible to renal filtration, leading to a longer circulation half-life.[1][4] The PEG chains also provide a protective hydrophilic shield around the protein, which can mask epitopes and reduce recognition by the immune system, thereby lowering immunogenicity.[1][4] Furthermore, this shield can protect the protein from proteolytic degradation.

References

- 1. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 2. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. biopharminternational.com [biopharminternational.com]

- 5. Purification of pegylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Nanoparticle Surface Functionalization using HO-PEG15-OH

Audience: Researchers, scientists, and drug development professionals.

Introduction to HO-PEG15-OH for Nanoparticle Functionalization

Surface functionalization of nanoparticles is a critical step in the development of advanced drug delivery systems, diagnostics, and theranostics. The modification of a nanoparticle's surface dictates its interaction with the biological environment, influencing its stability, biocompatibility, circulation time, and cellular uptake. Poly(ethylene glycol), or PEG, is a widely utilized polymer for surface modification—a process known as PEGylation.

PEGylation creates a hydrophilic protective layer on the nanoparticle surface, which can prevent aggregation, reduce protein adsorption (opsonization), and minimize recognition by the mononuclear phagocyte system (MPS).[1] This "stealth" effect prolongs the systemic circulation time, allowing for enhanced accumulation in target tissues, such as tumors, through the Enhanced Permeability and Retention (EPR) effect.[2]

This compound is a discrete, short-chain PEG molecule composed of 15 ethylene glycol units with a hydroxyl group (-OH) at each terminus. Unlike polydisperse PEG mixtures, discrete PEGs offer precise control over the linker length and molecular weight, ensuring batch-to-batch consistency. The relatively short chain length of this compound provides a balance between offering stealth characteristics and avoiding potential limitations of very long PEG chains, which can sometimes hinder interactions with target cells.[3] Furthermore, studies suggest that short-chain PEGs can lead to increased clearance rates compared to long-chain PEGs, which could be advantageous for applications requiring shorter circulation lifetimes without inducing an anti-PEG immune response.[4]

The terminal hydroxyl groups (-OH) on this compound are chemically active and serve as versatile handles for covalent conjugation to nanoparticles that have complementary functional groups (e.g., carboxyl, amine).[5] This allows for the stable and robust attachment of the PEG linker, forming a foundation for further surface modifications if desired.

Physicochemical Properties of this compound

A clear understanding of the linker's properties is essential for consistent and reproducible nanoparticle formulations.

| Property | Value | Reference |

| Full Name | 3,6,9,12,15,18,21,24,27,30,33,36,39,42-Tetradecaoxatetratetracontane-1,44-diol | [4] |

| Synonyms | Diol PEG15, PEG15 Diol | [4] |

| CAS Number | 28821-35-4 | [1][3][4] |

| Molecular Formula | C30H62O16 | [1][3][4] |

| Molecular Weight | 678.8 g/mol | [1][3][4] |

| Appearance | White, waxy solid | [1][3][4] |

| Solubility | Soluble in water and most organic solvents | N/A |

| Functional Groups | Two terminal primary hydroxyls (-OH) | [5] |

Experimental Protocols

The following protocols provide a general framework for the functionalization of nanoparticles with this compound and subsequent characterization. Optimization may be required depending on the specific nanoparticle core material and intended application.

Protocol 1: Covalent Conjugation of this compound to Carboxylated Nanoparticles

This protocol describes the functionalization of nanoparticles bearing surface carboxyl groups (-COOH) using carbodiimide chemistry.

Materials:

-

Carboxylated nanoparticles (e.g., PLGA, silica, or iron oxide nanoparticles)

-

This compound

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

2-(N-morpholino)ethanesulfonic acid (MES) buffer (e.g., 0.1 M, pH 6.0)

-

Phosphate-buffered saline (PBS, pH 7.4)

-

Quenching solution (e.g., 1 M Tris or glycine solution)

-

Centrifugal filter units (with appropriate molecular weight cut-off)

-

Deionized (DI) water

Procedure:

-

Nanoparticle Preparation: Disperse the carboxylated nanoparticles in MES buffer to a final concentration of 1-10 mg/mL. Sonicate briefly if necessary to ensure a homogenous suspension.

-

Activation of Carboxyl Groups:

-

Add EDC to the nanoparticle suspension. A 10-fold molar excess of EDC relative to the surface carboxyl groups is a good starting point.

-

Immediately add NHS to the suspension, typically at the same molar concentration as EDC.

-

Incubate the mixture for 15-30 minutes at room temperature with gentle shaking to activate the carboxyl groups, forming an NHS-ester intermediate.

-

-

PEGylation Reaction:

-

Dissolve this compound in MES buffer.

-

Add the this compound solution to the activated nanoparticle suspension. A 20 to 50-fold molar excess of PEG relative to the nanoparticles is recommended to achieve a high grafting density.

-

Allow the reaction to proceed for 2-4 hours at room temperature, or overnight at 4°C, with continuous mixing.

-

-

Quenching: Add a small volume of quenching solution to the reaction mixture to deactivate any unreacted NHS-esters. Incubate for 15 minutes.

-

Purification:

-

Wash the PEGylated nanoparticles to remove excess reactants. Centrifugation is a common method.

-

Transfer the suspension to a centrifugal filter unit.

-

Centrifuge according to the manufacturer's instructions. Discard the flow-through.

-

Resuspend the nanoparticle pellet in PBS or DI water.

-

Repeat the washing step 2-3 times to ensure complete removal of unreacted PEG and coupling agents.

-

-

Final Formulation: Resuspend the final purified this compound functionalized nanoparticles in an appropriate buffer (e.g., PBS) for storage at 4°C.

Protocol 2: Characterization of this compound Functionalized Nanoparticles

Characterization is crucial to confirm successful PEGylation and to assess the physicochemical properties of the final product.

A. Size and Zeta Potential Measurement (Dynamic Light Scattering - DLS)

-

Dilute a small aliquot of the bare and PEGylated nanoparticle suspensions in DI water or PBS to an appropriate concentration for DLS analysis.

-

Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential using a DLS instrument.

-

Expected Outcome: A successful PEGylation should result in a slight increase in the hydrodynamic diameter. The zeta potential is expected to shift towards neutral (closer to zero) compared to the bare carboxylated nanoparticles, indicating the shielding of surface charges by the PEG layer.

B. Confirmation of Surface Functionalization (FTIR Spectroscopy)

-

Lyophilize (freeze-dry) samples of the bare nanoparticles, free this compound, and the PEGylated nanoparticles to obtain dry powders.

-

Acquire the Fourier-Transform Infrared (FTIR) spectra for each sample.

-

Expected Outcome: The spectrum of the PEGylated nanoparticles should display characteristic peaks corresponding to both the nanoparticle core material and the PEG linker (e.g., C-O-C ether stretching around 1100 cm⁻¹), confirming the presence of PEG on the surface.

C. Quantification of Surface PEG (Optional - HPLC-Based Method) This protocol is adapted from methods used for other PEGylated nanoparticles and may require optimization.

-

Prepare a known concentration of the purified PEGylated nanoparticles.

-

Displace the covalently bound PEG from the nanoparticle surface. For robust linkages, this may require harsh conditions like hydrolysis. (Note: For some core materials like gold, a displacement method using a strong thiol like dithiothreitol (DTT) is effective, but this is not applicable for ester linkages).

-

Separate the nanoparticles from the supernatant containing the cleaved PEG via centrifugation.

-

Analyze the concentration of PEG in the supernatant using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with a suitable detector like a Charged Aerosol Detector (CAD).

-

Quantify the amount of PEG by comparing the results to a standard curve generated with known concentrations of this compound.

Protocol 3: In Vitro Cell Viability (MTT Assay)

This protocol assesses the cytotoxicity of the functionalized nanoparticles.[3]

Materials:

-

A relevant cell line (e.g., HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Bare nanoparticles and this compound functionalized nanoparticles

-

MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

-

Dimethyl sulfoxide (DMSO)

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Treatment: Prepare serial dilutions of the bare and PEGylated nanoparticles in complete cell culture medium. Remove the old medium from the cells and add 100 µL of the nanoparticle suspensions to the respective wells. Include wells with untreated cells as a negative control.

-

Incubation: Incubate the plates for 24-72 hours.

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial reductase will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells:

-

Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

-

Representative Data

The following tables present expected data from the characterization of nanoparticles before and after functionalization with this compound.

Table 1: Example DLS Characterization Data

| Sample | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |

| Bare Carboxylated NPs | 125.4 ± 3.1 | 0.15 | -35.2 ± 2.4 |

| This compound NPs | 138.2 ± 4.5 | 0.18 | -11.6 ± 1.9 |

Table 2: Example In Vitro Cytotoxicity Data (MTT Assay after 48h)

| Concentration (µg/mL) | Bare NPs Cell Viability (%) | This compound NPs Cell Viability (%) |

| 10 | 98.5 ± 4.1 | 99.1 ± 3.8 |

| 50 | 94.2 ± 3.5 | 97.6 ± 4.0 |